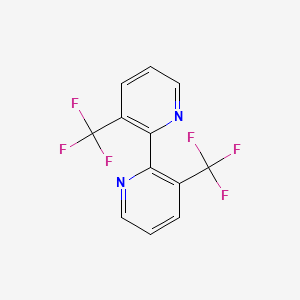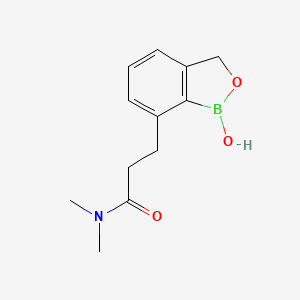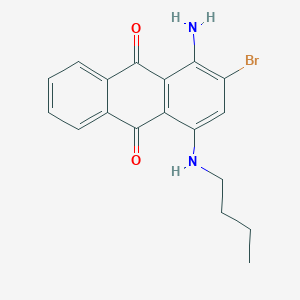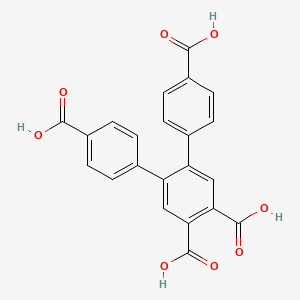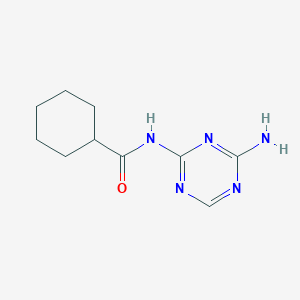
2-(6-Methylpyridin-3-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methylpyridin-3-yl)acetaldehyde is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a methyl group at the 6th position and an acetaldehyde group at the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 6-methylpyridine with an appropriate aldehyde precursor under controlled conditions. For example, the compound can be synthesized by the reaction of 6-methylpyridine with acetaldehyde in the presence of a catalyst such as sodium cyanide . The reaction is typically carried out in an organic solvent like toluene, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of advanced purification techniques such as chromatography can ensure the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methylpyridin-3-yl)acetaldehyde undergoes several types of chemical reactions, including:
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 2-(6-Methylpyridin-3-yl)ethanol.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 2-(6-Methylpyridin-3-yl)acetic acid.
Reduction: 2-(6-Methylpyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(6-Methylpyridin-3-yl)acetaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(6-Methylpyridin-3-yl)acetaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. For example, its antifibrotic activity may involve the inhibition of collagen synthesis and deposition, which are key processes in the development of fibrosis . The exact molecular pathways and targets involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Methylpyridin-3-yl)acetic acid: This compound is similar in structure but has a carboxylic acid group instead of an aldehyde group.
2-(6-Methylpyridin-3-yl)ethanol: This compound has an alcohol group instead of an aldehyde group.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring fused to the pyridine ring and exhibit various biological activities.
Uniqueness
2-(6-Methylpyridin-3-yl)acetaldehyde is unique due to its specific functional groups and their positions on the pyridine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules. Its potential biological activities also make it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C8H9NO |
|---|---|
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
2-(6-methylpyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C8H9NO/c1-7-2-3-8(4-5-10)6-9-7/h2-3,5-6H,4H2,1H3 |
Clé InChI |
JPBCUOLFACKYIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



copper](/img/structure/B13133436.png)

